Imidazole, 4-heptadecafluorooctyl-
Description
4-Heptadecafluorooctylimidazole is a fluorinated imidazole derivative featuring a perfluorinated octyl chain (-C8F17) at the 4-position of the imidazole ring. The compound's structure combines the aromatic heterocycle of imidazole with the hydrophobic and lipophobic properties of perfluoroalkyl groups. These characteristics make it valuable in applications requiring chemical inertness, thermal stability, and surface activity, such as coatings, surfactants, or specialty materials .
Properties
CAS No. |
81769-56-4 |
|---|---|
Molecular Formula |
C11H3F17N2 |
Molecular Weight |
486.13 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-imidazole |
InChI |
InChI=1S/C11H3F17N2/c12-4(13,3-1-29-2-30-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30) |
InChI Key |
ZJGFRIPXEMYHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Alkyl-Substituted Imidazoles
1H-Imidazole, 4-(1,1,2,2,3,3,4,4-Octafluoro-4-Iodobutyl)- (CAS 107553-29-7)
- Structure : Contains a shorter perfluorobutyl chain (-C4F8I) with an iodine atom at the terminal position.
- Properties: Molecular weight: 394.003 g/mol (vs. ~600–700 g/mol for 4-heptadecafluorooctylimidazole). The iodine substituent enhances reactivity in substitution reactions, making it useful as a synthetic intermediate.
Key Differences :
- Chain Length : The heptadecafluorooctyl group provides superior hydrophobicity and surface activity compared to shorter chains.
- Reactivity : The iodine in the octafluorobutyl derivative enables nucleophilic substitutions, while the perfluorooctyl group in 4-heptadecafluorooctylimidazole is chemically inert.
Aromatic-Substituted Imidazoles
Ethyl 2-(4-Fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f)
- Structure : Features aromatic substituents (phenyl, fluorophenyl) and an ester group at the 5-position.
- Properties: Melting point: 119–120°C. Aromatic groups enhance π-π interactions, increasing crystallinity and thermal stability.
Key Differences :
- Substituent Effects : Aromatic substituents improve electrochemical stability but reduce hydrophobicity compared to perfluorinated chains.
- Applications : Aromatic imidazoles are prioritized in drug design (e.g., antifungals, kinase inhibitors), whereas fluorinated derivatives excel in material science .
Simple Alkyl-Substituted Imidazoles
4-Methylimidazole (CAS 822-36-6)
- Structure : A small methyl group at the 4-position.
- Properties :
Key Differences :
Complex Heterocyclic Derivatives
1-[(4S)-2-(4-Fluoro-3,5-Dimethylphenyl)-4-Methyl-2H-Pyrazolo[4,3-c]Pyridin-3-Yl]-3-(4-Fluoro-1-Methyl-1H-Indazol-5-Yl)-1,3-Dihydro-2H-Imidazol-2-One
- Structure : Combines imidazolone with fluorinated aromatic and pyrazolo-pyridine moieties.
- Properties :
Key Differences :
- Application Scope : Complex fluorinated heterocycles target pharmaceutical uses, while 4-heptadecafluorooctylimidazole is geared toward industrial applications.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 4-Heptadecafluorooctylimidazole | -C8F17 at 4-position | ~600–700* | N/A | Surfactants, coatings |
| CAS 107553-29-7 | -C4F8I at 4-position | 394.003 | N/A | Synthetic intermediates |
| Compound 3f | 4-Fluorophenyl, ester | 352.36 | 119–120 | Pharmaceuticals |
| 4-Methylimidazole | -CH3 at 4-position | 82.1 | N/A | Polymer catalysts |
*Estimated based on analogous perfluorinated compounds.
Table 2: Reactivity and Stability Comparison
| Compound | Fluorine Content | Hydrophobicity | Thermal Stability | Environmental Persistence |
|---|---|---|---|---|
| 4-Heptadecafluorooctylimidazole | High | Very High | High | Likely high (PFAS concern) |
| CAS 107553-29-7 | Moderate | Moderate | Moderate | Lower (shorter chain) |
| Compound 3f | Low (aromatic F) | Low | High | Low |
Preparation Methods
Reaction Mechanism:
-
Base Activation : Imidazole is deprotonated using a base (e.g., NaOH, KOH), generating a nucleophilic imidazolide ion.
-
Sulfonylation : The imidazolide ion attacks the electrophilic sulfur in HFOSCl, displacing chloride and forming the sulfonamide bond.
Typical Conditions :
-
Molar Ratio : 1:1 (imidazole:HFOSCl) with 10–20% excess imidazole to ensure complete conversion.
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature : 0–5°C initially, followed by gradual warming to 25°C for 12–24 hours.
-
Base : Triethylamine (TEA) or sodium hydride (NaH).
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 18–24 hours | Maximizes conversion (>85%) |
| Solvent Polarity | High (DMF) | Enhances nucleophilicity |
| Base Strength | Strong (NaH) | Improves deprotonation |
Challenges :
-
Competitive N-1 and N-3 sulfonylation requires regioselective control.
-
Moisture sensitivity of HFOSCl necessitates inert atmosphere handling.
Copper-Catalyzed Cross-Coupling of Fluorinated Alkyl Halides
A modified Ullmann-type coupling introduces the perfluorooctyl group via C–N bond formation.
Reaction Steps:
-
Substrate Preparation : 4-Iodoimidazole is synthesized via iodination of imidazole using N-iodosuccinimide (NIS).
-
Coupling Reaction :
-
4-Iodoimidazole + Heptadecafluorooctyl iodide + CuI catalyst → 4-Heptadecafluorooctylimidazole.
-
Conditions :
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Duration : 24–48 hours.
Performance Data :
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| CuI/Phenanthroline | 72 | 95 |
| CuBr/Neocuproine | 65 | 92 |
Advantages :
Radical Addition via Photocatalysis
Emerging methodologies employ visible-light photocatalysis to attach fluorinated alkyl chains.
Procedure :
-
Radical Generation : Heptadecafluorooctyl iodide undergoes homolytic cleavage under blue LED light (450 nm).
-
Addition to Imidazole : The perfluorooctyl radical reacts with 4-H imidazole, forming the C–C bond.
Key Parameters :
-
Catalyst : Ir(ppy)₃ (2 mol%).
-
Solvent : Acetonitrile (MeCN).
-
Irradiation Time : 6–8 hours.
Outcomes :
-
Yield : 60–68% (room temperature).
-
Selectivity : >90% for 4-position due to radical stability at electron-deficient sites.
One-Pot Multicomponent Synthesis
Adapting the Debus-Radziszewski imidazole synthesis, this method integrates the perfluorooctyl group during ring formation.
Components :
-
1,2-Dicarbonyl compound (e.g., glyoxal).
-
Ammonia.
-
Heptadecafluorooctyl aldehyde.
Reaction Pathway :
-
Condensation of glyoxal, ammonia, and aldehyde forms an imine intermediate.
-
Cyclization yields 4-heptadecafluorooctylimidazole.
Optimization :
-
Aldehyde Purity : >98% minimizes side products.
-
Temperature : 60–70°C prevents decomposition of fluorinated aldehyde.
Yield Comparison :
| Aldehyde Source | Yield (%) |
|---|---|
| Commercial C8F17CHO | 55 |
| In-situ generated C8F17CHO | 48 |
Post-Functionalization of Preformed Imidazole
Late-stage fluorination using perfluorooctyl Grignard reagents offers an alternative route.
Steps :
-
Lithiation : 4-Bromoimidazole is treated with n-BuLi at −78°C.
-
Alkylation : Addition of C8F17MgBr forms the C–C bond.
Critical Factors :
-
Temperature Control : −78°C prevents side reactions.
-
Solvent : Tetrahydrofuran (THF) with 1,2-dimethoxyethane (DME) as cosolvent.
Efficiency :
-
Conversion : 70–75%.
-
Byproducts : <5% N-alkylation.
Q & A
Q. What are the common synthetic routes for fluorinated imidazole derivatives like 4-heptadecafluorooctyl-imidazole?
Methodological Answer: Fluorinated imidazoles are synthesized via multi-step reactions. Key approaches include:
- Nucleophilic substitution : Reacting bromo- or chloro-substituted ketones with formamide under controlled heating (60–100°C) to form the imidazole core .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups post-core formation .
- Fluorination strategies : Direct fluorination using agents like Selectfluor or via pre-fluorinated building blocks (e.g., 4-fluorobenzoyl chloride) .
Q. How can researchers characterize the purity and structural integrity of fluorinated imidazoles?
Methodological Answer: Combine orthogonal analytical techniques:
- HPLC : Normal-phase HPLC (NP-HPLC) with retention times (e.g., tR = 5.85–30.19 min) to assess purity .
- Spectroscopy :
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., C–F bond angles in crystal structures) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for fluorinated imidazole derivatives?
Methodological Answer:
- Systematic substitution : Vary fluorinated substituents (e.g., alkyl vs. aryl fluorination) and test bioactivity (e.g., enzyme inhibition or antimicrobial activity ).
- Computational modeling : Use DFT calculations to correlate electronic effects (e.g., fluorine’s electronegativity) with biological target binding .
- Dose-response assays : Quantify IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
Q. Example Workflow :
Synthesize derivatives with varying fluorinated side chains.
Screen against target enzymes (e.g., indoleamine 2,3-dioxygenase) .
Model ligand-receptor interactions using molecular docking .
Q. How to resolve contradictions in reported bioactivity data for fluorinated imidazoles?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate by:
Q. Case Study :
- Compound 4-(3-fluorophenyl)-1H-imidazole showed conflicting IC50 values in enzyme assays. Re-evaluation revealed impurities in early batches (validated via NP-HPLC) .
Q. What advanced techniques optimize reaction yields for complex fluorinated imidazoles?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >60% .
- Flow chemistry : Enhances reproducibility for hazardous intermediates (e.g., fluorinated Grignard reagents) .
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio) .
Q. Example Optimization Table :
| Variable | Low Level | High Level | Optimal Level (Predicted) |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Solvent (DMF:H₂O) | 1:1 | 3:1 | 2:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
